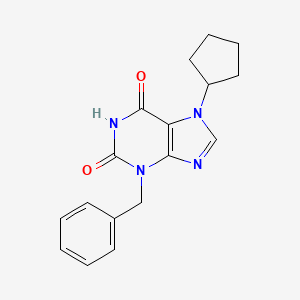

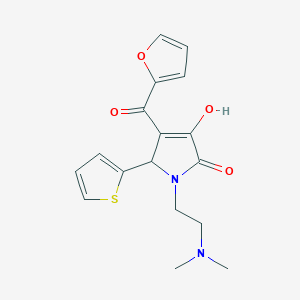

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.

BenchChem offers high-quality N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bond Effects and Molecular Structure Investigation

A study by Mansour and Ghani (2013) delved into the comprehensive theoretical and experimental structural studies of a closely related sulfamethazine Schiff-base, focusing on its hydrogen-bond effects, spectroscopic properties, and molecular structure. The research utilized DFT and HF methods for molecular structure optimization and investigated the molecule's stability through natural bond orbital analysis. This study highlights the significance of intramolecular hydrogen bonding and charge delocalization in understanding the molecule's stability and activity (Mansour & Ghani, 2013).

Synthesis of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives

Khashi et al. (2014) reported on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives incorporating an aromatic sulfonamide moiety. This work demonstrates the efficient catalytic role of DMAP in forming new compounds through the reaction of 7-deazaadenines with benzenesulfonyl chlorides, underlining the molecule's relevance in the synthesis of novel heterocyclic compounds with potential pharmacological applications (Khashi et al., 2014).

Anti Microbial Activity of Novel Compounds

Nunna et al. (2014) explored the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds featuring the sulfamido moiety. This research underscores the compound's utility in developing new antimicrobial agents, providing insights into the synthetic routes and the biological efficacy of the synthesized compounds (Nunna et al., 2014).

Novel Derivatives for A2B Adenosine Receptor Antagonism

Esteve et al. (2006) identified a series of new benzenesulfonamides as potent A2B adenosine receptor antagonists. This discovery opens avenues for therapeutic applications, particularly in conditions mediated by the A2B adenosine receptor, showcasing the chemical's potential in drug development (Esteve et al., 2006).

Quantum Chemical Calculations on Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion. This study illustrates the compound's relevance in corrosion science, particularly in designing corrosion inhibitors for industrial applications (Kaya et al., 2016).

properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-12-10-14(3)17(11-13(12)2)26(24,25)22-18-15(4)20-19(21-16(18)5)23-8-6-7-9-23/h10-11,22H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGDNZDTENGSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)